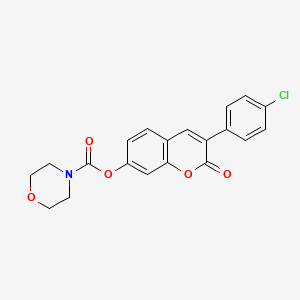
1-Phthalimido-11-azido-undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phthalimido-11-azido-undecane is an organic compound that features both a phthalimide and an azido group The phthalimide group is a common structural motif in organic chemistry, often used as a protecting group for amines, while the azido group is known for its reactivity, particularly in click chemistry
Vorbereitungsmethoden
The synthesis of 1-phthalimido-11-azido-undecane typically involves a multi-step process. One common method starts with the preparation of 1-bromo-11-azido-undecane, which is then converted to this compound. The first intermediate, 1-bromo-11-azido-undecane, is purified by column chromatography on silica gel using n-pentane as the eluent. The second intermediate, this compound, is purified using dichloromethane as the eluent and is recovered as a white solid .
Analyse Chemischer Reaktionen
1-Phthalimido-11-azido-undecane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles under copper-catalyzed conditions.
Common reagents used in these reactions include sodium azide, hydrogen gas, and copper catalysts. The major products formed from these reactions are typically amines and triazoles.
Wissenschaftliche Forschungsanwendungen
1-Phthalimido-11-azido-undecane has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of sequence-controlled synthetic polymers.
Materials Science: The compound’s reactivity makes it useful in the design of new materials with specific properties, such as polymers with encoded information.
Biological Research: The azido group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-phthalimido-11-azido-undecane primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction that is highly specific and efficient. This reaction is often catalyzed by copper, which facilitates the formation of the triazole ring. The phthalimide group serves as a protecting group for amines, preventing unwanted side reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Phthalimido-11-azido-undecane can be compared to other compounds with similar functional groups:
Phthalimide: Like this compound, phthalimide is used as a protecting group for amines.
1-Azido-undecane: This compound contains only the azido group and lacks the phthalimide group, making it less versatile in synthetic applications.
Phthalimido-alkyl Compounds: These compounds contain the phthalimide group but vary in the length and functionalization of the alkyl chain, affecting their reactivity and applications.
The uniqueness of this compound lies in the combination of the phthalimide and azido groups, providing a versatile tool for synthetic and materials chemistry.
Eigenschaften
IUPAC Name |
2-(11-azidoundecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c20-22-21-14-10-6-4-2-1-3-5-7-11-15-23-18(24)16-12-8-9-13-17(16)19(23)25/h8-9,12-13H,1-7,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXXVUCBNCHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)
![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)



![N-(2-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2453736.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)
![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)
![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
